molecular formula C11H11F3N2O2 B1670361 Dezinamide CAS No. 91077-32-6

Dezinamide

Cat. No. B1670361
CAS RN: 91077-32-6
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
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Patent
US04571393

Procedure details

To a solution of 2.2 g (0.01 mole) of 3-[3-(trifluoromethyl)phenoxy]azetidine in 45 ml of methylene chloride and 45 ml of absolute ethyl alcohol was added 7 g. (0.066 mole) of nitrourea and the mixture was stirred at room temperature for 48 hr. The mixture was filtered. The filtrate was evaporated to dryness and the residue was partitioned between 75 ml methylene chloride and 75 ml water. The water layer was extracted three times with 50 ml of methylene chloride. The methylene chloride extracts were combined and evaporated to dryness. The residue was treated (washed) with a mixture of 1 ml methylene chloride and 20 ml of toluene and filtered. The precipitate was recrystallized from ethanol-water to give pale yellow crystals. The crystals were mixed with 2 ml of methylene chloride and 20 ml toluene and the mixture was heated on a steam bath for 2 hrs. The mixture was stored in a refrigerator for approximately 72 hrs. and filtered to give 1.2 g of the product as white crystalline needles, m.p. 151°-152° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.066 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH:7]1[CH2:10][NH:9][CH2:8]1.[N+]([NH:19][C:20](N)=[O:21])([O-])=O.C1(C)C=CC=CC=1>C(Cl)Cl.C(O)C>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH:7]1[CH2:10][N:9]([C:20]([NH2:19])=[O:21])[CH2:8]1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.066 mol
Type
reactant
Smiles
[N+](=O)([O-])NC(=O)N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 75 ml methylene chloride and 75 ml water
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted three times with 50 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated
WASH
Type
WASH
Details
(washed)
ADDITION
Type
ADDITION
Details
with a mixture of 1 ml methylene chloride and 20 ml of toluene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
to give pale yellow crystals
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
and filtered

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.